FGFR1 and FGFR2 Potency Comparison
In a direct head-to-head comparison compiled from multiple independent biochemical studies and published in a unified comparative table, pemigatinib—whose synthesis relies on 2,6-difluoro-3,5-dimethoxyaniline as a key building block—demonstrates 2.3-fold greater potency against FGFR1 (IC₅₀ = 0.4 nM vs. 0.9 nM) and 2.8-fold greater potency against FGFR2 (IC₅₀ = 0.5 nM vs. 1.4 nM) compared to infigratinib, which is derived from the 2,6-dichloro-3,5-dimethoxyaniline analog [1]. Both compounds achieve comparable potency at FGFR3 (IC₅₀ ≈ 1.0 nM), indicating that the fluorine-to-chlorine substitution primarily affects FGFR1 and FGFR2 binding interactions [1].
| Evidence Dimension | FGFR1 and FGFR2 enzymatic IC₅₀ |
|---|---|
| Target Compound Data | Pemigatinib (2,6-difluoro-3,5-dimethoxyaniline-derived): FGFR1 IC₅₀ = 0.4 nM, FGFR2 IC₅₀ = 0.5 nM, FGFR3 IC₅₀ = 1 nM |
| Comparator Or Baseline | Infigratinib (2,6-dichloro-3,5-dimethoxyaniline-derived): FGFR1 IC₅₀ = 0.9 nM, FGFR2 IC₅₀ = 1.4 nM, FGFR3 IC₅₀ = 1.0 nM |
| Quantified Difference | FGFR1: 2.3-fold more potent; FGFR2: 2.8-fold more potent; FGFR3: equivalent (~1.0-fold) |
| Conditions | Recombinant FGFR kinase activity assays; identical comparative table context in Cancer Treatment Reviews (2021); data compiled from Guagnano 2011, Liu 2020, Perera 2017 |
Why This Matters
The 2.3- to 2.8-fold potency advantage at FGFR1/2 translates to lower achievable therapeutic doses and potentially wider therapeutic window, directly influencing candidate selection in FGFR-focused drug discovery programs.
- [1] Cancer Treatment Reviews. (2021). Table 3: Target selectivity and binding features of FGFR inhibitors. Pemigatinib: FGFR1 IC₅₀ = 0.4 nM, FGFR2 IC₅₀ = 0.5 nM; Infigratinib: FGFR1 IC₅₀ = 0.9 nM, FGFR2 IC₅₀ = 1.4 nM. Adapted from Dai 2019, Guagnano 2011, Hall 2016, Liu 2020, Nakanishi 2014, Perera 2017. View Source
